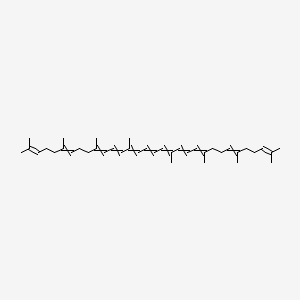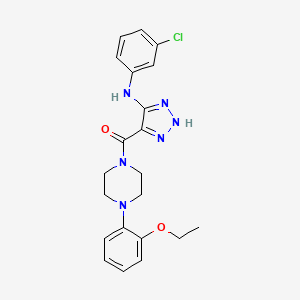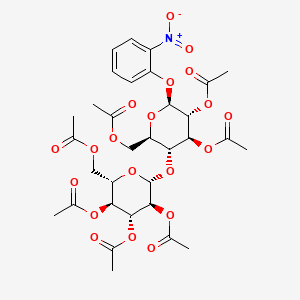
(9-cis,9'-cis)-7,7',8,8'-Tetrahydro-y,y-Carotene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9-cis,9’-cis)-7,7’,8,8’-Tetrahydro-y,y-Carotene is a carotenoid compound known for its unique structure and properties. Carotenoids are naturally occurring pigments found in plants, algae, and photosynthetic bacteria. They play a crucial role in the photosynthetic process and are responsible for the vibrant colors of many fruits and vegetables.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9-cis,9’-cis)-7,7’,8,8’-Tetrahydro-y,y-Carotene involves several steps, including the isomerization of precursor compounds. The process typically starts with the extraction of carotenoids from natural sources, followed by chemical modifications to achieve the desired cis configuration. The reaction conditions often involve the use of catalysts, solvents, and controlled temperature and pressure to ensure the correct isomerization and stability of the compound .
Industrial Production Methods
Industrial production of (9-cis,9’-cis)-7,7’,8,8’-Tetrahydro-y,y-Carotene is achieved through large-scale extraction and purification processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as chromatography and crystallization are commonly used to isolate and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
(9-cis,9’-cis)-7,7’,8,8’-Tetrahydro-y,y-Carotene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperature, pressure, and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (9-cis,9’-cis)-7,7’,8,8’-Tetrahydro-y,y-Carotene. These derivatives often exhibit different properties and applications compared to the parent compound .
Applications De Recherche Scientifique
(9-cis,9’-cis)-7,7’,8,8’-Tetrahydro-y,y-Carotene has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of carotenoids and their derivatives.
Biology: Investigated for its role in photosynthesis and its potential as an antioxidant.
Medicine: Explored for its potential therapeutic effects, including its role in preventing oxidative stress-related diseases.
Industry: Used as a natural colorant in food and cosmetic products.
Mécanisme D'action
The mechanism of action of (9-cis,9’-cis)-7,7’,8,8’-Tetrahydro-y,y-Carotene involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. The compound also interacts with specific proteins and enzymes involved in the photosynthetic process, enhancing the efficiency of light capture and energy transfer .
Comparaison Avec Des Composés Similaires
Similar Compounds
(9-cis,9’-cis)-7,7’,8,8’-Tetrahydro-β,β-Carotene: Similar in structure but differs in the position of double bonds.
(9-cis,9’-cis)-7,7’,8,8’-Tetrahydro-α,α-Carotene: Another isomer with different biological activity.
(9-cis,9’-cis)-7,7’,8,8’-Tetrahydro-γ,γ-Carotene: Differentiated by its unique functional groups.
Uniqueness
(9-cis,9’-cis)-7,7’,8,8’-Tetrahydro-y,y-Carotene is unique due to its specific cis configuration, which imparts distinct chemical and biological properties. This configuration enhances its stability and reactivity, making it valuable for various applications in research and industry .
Propriétés
IUPAC Name |
2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,20,22,26,30-undecaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H60/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-16,19-22,25-30H,13-14,17-18,23-24,31-32H2,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWLELKAFXRPDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H60 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(4-Chlorophenyl)-2-[(2-chlorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14109005.png)


![5-{(2E)-2-[1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)ethylidene]hydrazinyl}-5-oxopentanoic acid](/img/structure/B14109024.png)
![4-Methyl-6-(2-methylphenyl)-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14109038.png)
![7-Chloro-1-(3-hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14109040.png)


![3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[[2-(ethylaMino)ethyl]aMino]-6-fluoro-1,4-dihydro-4-oxo-](/img/structure/B14109053.png)
![2-Butyl-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14109058.png)
![1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14109060.png)

![9-(4-ethoxyphenyl)-1,7-dimethyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14109081.png)
![9-(4-chlorophenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14109086.png)
